1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
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Overview
Description
1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that features a benzimidazole ring fused with a propanol group and a methoxyphenoxyethyl side chain
Mechanism of Action
Target of Action
The primary targets of 1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol are currently unknown. The compound contains a benzimidazole moiety, which is a core structure in many biologically active compounds . Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The benzimidazole moiety is known to interact with biological targets through various mechanisms, depending on the specific derivative and target
Biochemical Pathways
The biochemical pathways affected by 1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol are currently unknown. Given the broad range of activities associated with benzimidazole derivatives , it is likely that this compound could interact with multiple pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the propanol group and the methoxyphenoxyethyl side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The goal is to achieve a consistent and high-quality product suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole ketones, while reduction could produce benzimidazole alcohols.
Scientific Research Applications
1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethanol: Similar structure but with an ethanol group instead of propanol.
1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}methanol: Contains a methanol group instead of propanol.
1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butanol: Features a butanol group instead of propanol.
Uniqueness
1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its propanol group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its interaction with biological membranes and proteins.
Properties
IUPAC Name |
1-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-16(22)19-20-14-8-4-5-9-15(14)21(19)12-13-24-18-11-7-6-10-17(18)23-2/h4-11,16,22H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLCQBOCKYTTFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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